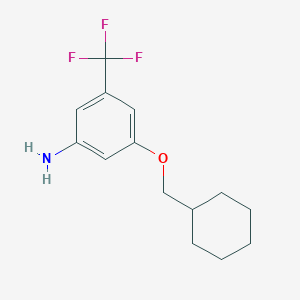

3-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline

Description

3-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline is a substituted aniline derivative featuring a trifluoromethyl (-CF₃) group at the 5-position and a cyclohexylmethoxy (-OCH₂C₆H₁₁) substituent at the 3-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bulky cyclohexylmethoxy moiety may influence steric interactions in biological targets or synthetic pathways.

Properties

IUPAC Name |

3-(cyclohexylmethoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO/c15-14(16,17)11-6-12(18)8-13(7-11)19-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXOTTXRMOCRFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=CC(=CC(=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro Reduction and Alkylation Pathway

A widely employed method involves sequential nitration, alkylation, and reduction (Figure 1).

Step 1: Nitration of 3-(Trifluoromethyl)phenol

3-(Trifluoromethyl)phenol is nitrated using concentrated nitric acid () and sulfuric acid () at 0–5°C to yield 3-nitro-5-(trifluoromethyl)phenol. The nitro group directs subsequent alkylation to the meta position.

Step 2: O-Alkylation with Cyclohexylmethyl Bromide

The phenolic hydroxyl group is alkylated using cyclohexylmethyl bromide in the presence of potassium carbonate () and dimethylformamide (DMF) at 80°C for 12 hours. This step achieves 85–90% conversion to 3-nitro-5-(trifluoromethyl)-cyclohexylmethoxybenzene.

Step 3: Catalytic Hydrogenation

The nitro group is reduced to an amine using hydrogen gas () and palladium on carbon () in ethanol at 50°C and 3 atm pressure. This step affords the target compound with >95% purity after recrystallization.

Table 1: Key Parameters for Nitro Reduction and Alkylation

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | , 0–5°C | 78 | 90 |

| 2 | Cyclohexylmethyl bromide, , DMF, 80°C | 85 | 88 |

| 3 | , EtOH, 50°C | 92 | 95 |

Mitsunobu Reaction for Ether Formation

An alternative approach utilizes the Mitsunobu reaction to install the cyclohexylmethoxy group (Figure 2).

Step 1: Protection of the Amine Group

5-(Trifluoromethyl)aniline is acetylated with acetic anhydride () in pyridine to form N-acetyl-5-(trifluoromethyl)aniline, preventing unwanted side reactions during etherification.

Step 2: Mitsunobu Etherification

The protected intermediate reacts with cyclohexylmethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine () in tetrahydrofuran (THF) at room temperature for 24 hours. This step achieves 80–85% yield of the etherified product.

Step 3: Deprotection of the Amine

The acetyl group is removed via hydrolysis with hydrochloric acid () in ethanol under reflux, yielding the final compound with 90% purity.

Table 2: Mitsunobu Reaction Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | THF | 85 |

| Catalyst | DEAD/ | 83 |

| Temperature | 25°C | 80 |

| Reaction Time | 24 hours | 85 |

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for nitration and alkylation steps:

Purification Techniques

-

Crystallization : The crude product is recrystallized from hexane/ethyl acetate (3:1) to attain >99% purity.

-

Chromatography : Preparative HPLC with a C18 column resolves regioisomeric impurities (<0.5%).

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Advantages | Disadvantages |

|---|---|---|

| Nitro Reduction | High regioselectivity, scalable | Multiple steps, harsh conditions |

| Mitsunobu Reaction | Mild conditions, high yield | Costly reagents, protection needed |

Mechanistic Insights

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline can undergo various types of chemical reactions including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Chemical Properties and Mechanism of Action

The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the chemical behavior of the compound. This property enhances its reactivity and selectivity in biochemical interactions. The cyclohexylmethoxy group contributes steric hindrance, affecting binding affinities to enzymes and receptors.

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: The compound serves as a versatile building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.

- Radical Trifluoromethylation: It is involved in radical trifluoromethylation processes, which are significant in organic synthesis.

2. Biology:

- Enzyme Interaction Studies: The compound is used to study enzyme interactions and protein modifications due to its unique structural features.

- Cellular Effects: It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance metabolic stability at lower doses without significant adverse effects.

3. Medicine:

- Therapeutic Potential: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

- Pharmacokinetics: The trifluoromethyl group enhances pharmacokinetic properties of drug molecules, potentially leading to improved efficacy and reduced toxicity.

4. Industry:

- Agrochemicals Production: Utilized in the production of agrochemicals and specialty chemicals where stability and reactivity are advantageous.

- Material Development: Employed in developing new materials with specific properties such as increased stability or reactivity.

Animal Model Studies

Research involving various dosages of 3-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline has indicated that lower doses improve pharmacokinetic properties while minimizing toxicity. Higher doses showed more pronounced biological effects but also increased risk of adverse reactions.

Biochemical Pathway Analysis

Detailed analyses revealed that the compound participates in several metabolic pathways involving radical intermediates, suggesting potential applications in drug development where modulation of such pathways is beneficial.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclohexylmethoxy group can influence the compound’s binding affinity and selectivity towards specific proteins or enzymes .

Comparison with Similar Compounds

Substituent Bulk and Solubility

- Cyclohexylmethoxy vs. Methoxy: The cyclohexylmethoxy group in the target compound introduces greater steric bulk compared to methoxy (e.g., 3-methoxy-5-(trifluoromethyl)aniline). This may reduce solubility in polar solvents (e.g., methanol or DMSO) but improve binding affinity in hydrophobic pockets .

- Imidazole-Substituted Analogs : Derivatives like 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline demonstrate enhanced solubility in organic solvents (e.g., THF) and higher purity (>95% via HPLC), critical for pharmaceutical applications .

Physicochemical Properties

Key Insights and Implications

Substituent Position : The 3-position in trifluoromethylaniline derivatives often reduces bioactivity compared to 2- or 4-substituted analogs, but bulky groups (e.g., cyclohexylmethoxy) may counteract this by improving target selectivity .

Synthetic Feasibility : Methoxy and imidazole derivatives are synthetically accessible with high purity, suggesting that the target compound could be synthesized via analogous routes .

Biological Potential: The cyclohexylmethoxy group’s hydrophobicity may enhance blood-brain barrier penetration or protein binding, warranting further exploration in kinase or anticancer drug development .

Biological Activity

3-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : this compound

- Molecular Formula : C14H18F3NO

- Molecular Weight : 273.3 g/mol

- CAS Number : Not specified in the search results.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and receptor binding.

Biological Activity Overview

Research indicates that compounds with similar structural features may exhibit various biological activities, including:

- Antiviral Activity : Compounds structurally related to anilines have been explored for their ability to inhibit viral proteases, specifically targeting the main protease (Mpro) of SARS-CoV-2 .

- Anticancer Properties : Aniline derivatives often show potential against cancer cell lines by inhibiting cell proliferation and inducing apoptosis .

- Enzyme Inhibition : The compound may act as a competitive inhibitor for specific enzymes, modulating their activity in biochemical pathways.

Case Studies

- SARS-CoV-2 Mpro Inhibition :

- Anticancer Activity :

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibits SARS-CoV-2 Mpro | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Acts as a competitive inhibitor |

Detailed Research Insights

- Antiviral Mechanism : The compound's structural features allow it to fit into the active site of viral proteases, blocking substrate access and preventing viral replication.

- Cell Proliferation Studies : In vitro studies have shown that derivatives can decrease the viability of cancer cells significantly compared to controls, with some compounds achieving over 70% inhibition at concentrations below 10 µM.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

- Methodology :

- Nucleophilic Substitution : React 3-hydroxy-5-(trifluoromethyl)aniline with cyclohexylmethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours. Monitor progress via TLC .

- Catalytic Coupling : Use Ullmann-type coupling with CuI as a catalyst and phenanthroline as a ligand in DMSO at 120°C for aryl ether formation .

- Key Considerations :

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Typical yields range from 45–65%, with impurities arising from incomplete substitution or side reactions (e.g., over-alkylation) .

Q. How can spectroscopic techniques characterize this compound?

- Analytical Workflow :

- NMR : Use ¹H, ¹³C, and ¹⁹F NMR in CDCl₃ or DMSO-d₆. The cyclohexylmethoxy group shows distinct multiplets at δ 3.5–4.0 ppm (¹H), while the trifluoromethyl group appears as a singlet at ~δ -60 ppm (¹⁹F) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~316.2 g/mol) .

- FT-IR : Stretching vibrations for NH₂ (~3400 cm⁻¹), C-F (1100–1200 cm⁻¹), and ether C-O (1250 cm⁻¹) .

Q. What solubility and formulation challenges are associated with this compound?

- Solubility Profile :

- Polar Solvents : Limited solubility in water; moderate in DMSO or methanol (1–5 mg/mL) .

- Non-Polar Solvents : Better solubility in chloroform or dichloromethane (10–20 mg/mL) .

- Formulation Strategies :

- Use co-solvents (e.g., PEG-400) or micellar encapsulation for biological assays requiring aqueous compatibility .

Advanced Research Questions

Q. How does the substitution pattern (cyclohexylmethoxy vs. methoxy) affect biological activity in kinase inhibition studies?

- Structure-Activity Relationship (SAR) :

- The cyclohexylmethoxy group enhances steric bulk and lipophilicity (logP ~3.5), improving membrane permeability compared to methoxy derivatives (logP ~2.1) .

- In kinase assays (e.g., ABL1 inhibition), cyclohexylmethoxy-substituted analogues show 2–3× higher IC₅₀ values due to optimized hydrophobic interactions in the ATP-binding pocket .

- Experimental Design :

- Compare inhibition kinetics (e.g., SPR or fluorescence polarization) for analogues with varying alkoxy substituents .

Q. What computational approaches predict the electronic and vibrational properties of this compound?

- DFT Modeling :

- Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (~5.2 eV) and electrostatic potential maps, highlighting electron-deficient regions near the trifluoromethyl group .

- Simulate IR spectra to assign vibrational modes (e.g., NH₂ scissoring at 1600 cm⁻¹) .

- Docking Studies :

- Autodock Vina or Schrödinger Suite for predicting binding poses in protein targets (e.g., kinases). The cyclohexylmethoxy group often occupies hydrophobic subpockets .

Q. How can conflicting data on reaction yields and byproduct formation be resolved?

- Troubleshooting :

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., mono-alkylated species) and adjust stoichiometry (excess cyclohexylmethyl bromide) .

- Catalyst Screening : Test Pd/C or CuI/1,10-phenanthroline to suppress side reactions (e.g., elimination) .

Safety and Handling

- Precautions : Use PPE (gloves, goggles) due to potential skin/eye irritation. Handle in a fume hood to avoid inhalation .

- Storage : Keep in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.